molecular formula C20H15FN4O3 B2689365 N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-65-8

N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2689365
CAS No.: 921508-65-8
M. Wt: 378.363
InChI Key: BVAFGMQHLBEVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic scaffold known for its pharmacological relevance, particularly in oncology . Key structural elements include:

  • A 3-fluorophenyl group at the carboxamide position (N-substituent).
  • 5-methyl and 3-phenyl substituents on the pyrrolopyrimidine core.

This compound’s structural complexity and substituent diversity align with derivatives explored for kinase inhibition and anticancer activity .

Properties

IUPAC Name

N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3/c1-24-11-15(18(26)22-13-7-5-6-12(21)10-13)16-17(24)19(27)25(20(28)23-16)14-8-3-2-4-9-14/h2-11H,1H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAFGMQHLBEVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C_{20}H_{18}F_{N}_{4}O_{3} with a molecular weight of approximately 378.38 g/mol. Its structure can be represented as follows:

\text{N 3 fluorophenyl 5 methyl 2 4 dioxo 3 phenyl 2 3 4 5 tetrahydro 1H pyrrolo 3 2 d pyrimidine 7 carboxamide}

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit potent antitumor properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various human tumor cell lines. The mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis.

Case Study: Inhibition of DHFR

A notable study reported that a related compound demonstrated an IC50 value of 66 nM against human DHFR, indicating strong inhibitory activity. Furthermore, this compound showed significant cytotoxicity against CCRF-CEM leukemia cells with GI50 values ranging from 10^{-7} to 10^{-8} M .

The biological activity is primarily attributed to the compound's ability to interfere with folate metabolism. By inhibiting DHFR, these compounds prevent the synthesis of tetrahydrofolate, which is crucial for nucleotide synthesis and consequently for cell proliferation.

Additional Pharmacological Activities

Beyond antitumor effects, pyrrolo[3,2-d]pyrimidines have been investigated for other biological activities:

  • Antimicrobial : Some derivatives have shown effectiveness against bacterial infections.
  • Anti-inflammatory : Certain analogs exhibit properties that may reduce inflammation.
  • Antiviral : Research suggests potential efficacy against viral infections.

Data Table: Biological Activity Summary

Activity TypeCompoundIC50 (nM)Target Enzyme
AntitumorN-(3-fluorophenyl) derivative66Dihydrofolate Reductase
AntimicrobialRelated pyrrolo derivativesVariesBacterial enzymes
Anti-inflammatorySelected analogsVariesInflammatory mediators
AntiviralSpecific derivativesVariesViral replication enzymes

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that modify the pyrimidine core to enhance biological activity.

Structure-Activity Relationship Insights

  • Substituent Variations : Alterations at the 5-methyl position significantly affect antitumor potency.
  • Fluorination Effects : The introduction of fluorine at specific positions enhances binding affinity to target enzymes.
  • Hydrophobic Interactions : Modifications that increase hydrophobic character can improve cellular uptake.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[3,2-d]pyrimidine Family

Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
  • Core : Same pyrrolo[3,2-d]pyrimidine backbone.
  • Substituents: 4-chlorophenyl at position 3 (vs. 3-fluorophenyl in the target compound). Ethyl carboxylate at position 7 (vs. carboxamide). Dipentylamino group at position 2 (absent in the target compound).
(2R)-N-[(4M)-4-(4-amino-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide ()
  • Core : Pyrrolo[2,3-d]pyrimidine (positional isomer of the target compound).
  • Substituents: 4-amino and 7-methyl groups on the core. 3-fluorophenyl in the acetamide side chain (shared with the target compound).
  • Implications : The 2,3-d positional isomer may alter binding affinity to kinase targets compared to the 3,2-d configuration .

Key Observations :

  • Carboxamide vs. Carboxylate : The carboxamide group in the target compound may enhance hydrogen bonding with target proteins compared to the ester in .
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability over chlorine, a critical factor in drug design .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
LogP ~3.2 (estimated) ~4.1 (higher lipophilicity) ~2.8 (polar hydroxy group)
Solubility (aq.) Low (improved via formulation) Very low Moderate
Metabolic Stability High (fluorine substitution) Moderate (chlorine) High (fluorine)

Q & A

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-5-methyl-pyrrolo[3,2-d]pyrimidine derivatives, and how can reaction conditions be optimized for high yields?

The compound is synthesized via multi-step reactions, including cyclization and functionalization. Key steps involve:

  • Cyclization : Condensation of substituted pyrimidine precursors under reflux with catalysts like p-toluenesulfonic acid.
  • Functionalization : Amidation or coupling reactions (e.g., using EDCI/HOBt) to introduce the 3-fluorophenyl and phenyl groups. Optimization requires precise control of temperature (70–110°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.1–8.3 ppm, carbonyl signals at δ 165–170 ppm).
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C ~113°) and torsion angles (e.g., O2–C12–C13–N3 = -179.0°) to validate the fused pyrrolopyrimidine core .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 439.8) .

Advanced Research Questions

Q. How does this compound interact with biological targets such as kinases, and what experimental assays validate its inhibitory activity?

The compound’s pyrrolopyrimidine core mimics ATP-binding motifs in kinases. Key assays include:

  • Kinase Inhibition Profiling : IC50_{50} values against kinases (e.g., MCF-7 cells: IC50_{50} = 15 µM) using fluorescence polarization or radiometric assays.
  • Apoptosis Assays : Caspase-3/7 activation in cancer cell lines to assess pro-apoptotic effects.
  • Competitive Binding Studies : Surface plasmon resonance (SPR) to measure binding kinetics (KD_D < 100 nM) .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies (e.g., COX-2 inhibition vs. cytotoxicity) arise from assay specificity or off-target effects. Mitigation strategies:

  • Cross-Validation : Compare results from orthogonal assays (e.g., enzymatic vs. cellular).
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with activity trends.
  • Metabolic Stability Testing : Assess liver microsome degradation to rule out false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.